2-Azidoethanol

Descripción general

Descripción

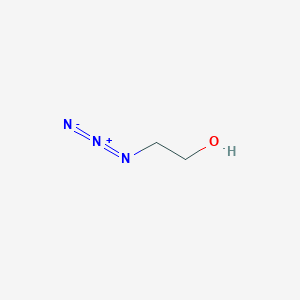

2-Azidoethanol is a useful research compound. Its molecular formula is C2H5N3O and its molecular weight is 87.08 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Glycosylation Reagent

2-Azidoethanol is primarily used as a reagent in the glycosylation of mono- and polysaccharides. This process is crucial for synthesizing glycosylated compounds that have applications in drug development and biochemistry .

Bioorthogonal Chemistry

The compound plays a significant role in bioorthogonal click chemistry, particularly in azide-alkyne cycloaddition reactions. This allows for the selective labeling of biomolecules without interfering with native biological processes .

Case Study:

In a study involving the synthesis of azide-modified RNA, researchers demonstrated that incorporating 2-azidoethyl groups into RNA facilitated efficient labeling with fluorescent dyes, enhancing tracking capabilities in cellular environments .

Bioconjugation

This compound is employed in bioconjugation strategies where it can be used to attach various biomolecules to surfaces or other biomolecules. This application is particularly relevant in the development of targeted therapies and diagnostics .

Data Table: Applications of this compound

Cellular Effects

Research indicates that this compound influences cellular processes such as cell signaling pathways and gene expression. Its role in modifying glycosylation patterns is essential for proper cell function and communication.

Pharmacological Insights

In pharmacology, this compound has been explored as a blocker in nuclear DNA studies, preventing cross-reactivity with antibodies during experimental procedures . This property enhances its utility in molecular biology research.

Análisis De Reacciones Químicas

Substitution Reactions

2-Azidoethanol is synthesized via nucleophilic substitution (SN2) between 2-chloroethanol and sodium azide (NaN₃):

Reaction:

Conditions and Yields:

| Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| NaN₃ (3.0 equiv.), H₂O | H₂O | 80°C | 20 hours | 68% | |

| NaN₃ (1.5 equiv.), H₂O | H₂O | 0°C → RT | 4 hours | 100% |

Mechanism:

The reaction proceeds via SN2 displacement, where the azide ion attacks the electrophilic carbon of 2-chloroethanol, releasing chloride as a leaving group .

Cycloaddition Reactions (CuAAC)

This compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles:

Reaction:

Key Applications:

- Autocatalytic CuAAC: Reacts with tripropargylamine in the presence of CuSO₄/TBTA, producing tris-(hydroxyethyltriazolylmethyl)amine. This reaction accelerates via Cu(I) coordination, achieving >400× rate enhancement .

- Bioorthogonal Labeling: Forms stable triazole linkages with terminal alkynes under physiological conditions .

Catalytic Parameters:

| Catalyst System | Solvent | Time | Product | Reference |

|---|---|---|---|---|

| CuSO₄, TBTA, Ascorbate | H₂O/MeOH | 9 hours | N(C₃H₅N₃O)₃ (blue complex) |

Thermal Decomposition

Pyrolysis of this compound occurs via two pathways, depending on conditions:

Primary Pathways:

- Stepwise Mechanism (Dominant):

- Concerted Mechanism:

Theoretical Studies:

- CCSD(T)/aug-cc-pVTZ Calculations: Predict a stepwise route through imine intermediates (ΔG‡ = 40–45 kcal/mol) .

- Experimental Products (Flow System):

Reduction Reactions

The azido group undergoes reduction to form ethanolamine derivatives:

Reaction:

Conditions:

Esterification and Etherification

This compound reacts with acyl chlorides or anhydrides to form esters:

Example:

Industrial Use:

Boyer Reaction

Under BF₃ catalysis, this compound reacts with aldehydes to form oxazolines:

Reaction:

Mechanism:

Data Tables

Table 2. Thermal Decomposition Products

| Temperature (°C) | Major Products | Minor Products |

|---|---|---|

| 300–400 | HCHO, CH₂NH, N₂ | HCN, CO |

| >400 | HCN, CO, H₂O | CH₄ |

Propiedades

IUPAC Name |

2-azidoethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3O/c3-5-4-1-2-6/h6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSULWPSUVMOMAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164850 | |

| Record name | 2-Azidoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517-05-1 | |

| Record name | 2-Azidoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azidoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1517-05-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AZIDOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D96992S9O1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.